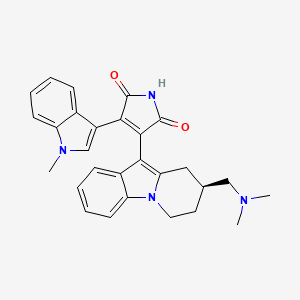

(S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride

概要

準備方法

RO-320432の合成には、ピロール-2,5-ジオンコアの形成、それに続くインドールおよびピリドインドール部分の結合を含む、複数のステップが含まれます。反応条件には通常、目的の生成物が高純度で得られるように、有機溶媒、触媒、および特定の温度制御の使用が含まれます。 工業生産方法は、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を用いた大規模合成を含む場合があります .

化学反応の分析

RO-320432は、以下を含む様々な化学反応を受けます。

酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤によって促進できます。

還元: 還元反応には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬が含まれる場合があります。

置換: 置換反応の一般的な試薬には、特定の条件下でのハロゲンおよび求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります

科学研究への応用

RO-320432は、以下を含む幅広い科学研究への応用を持っています。

化学: タンパク質キナーゼCの阻害を研究するためのツール化合物として使用されます。

生物学: タンパク質キナーゼCの様々な生物学的プロセスにおける役割を理解するための細胞研究で使用されます。

医学: がんや慢性炎症性疾患など、タンパク質キナーゼC活性の調節不全が関与する疾患における潜在的な治療効果について調査されています。

科学的研究の応用

RO-320432 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of protein kinase C.

Biology: Employed in cellular studies to understand the role of protein kinase C in various biological processes.

Medicine: Investigated for its potential therapeutic effects in diseases involving dysregulated protein kinase C activity, such as cancer and chronic inflammatory conditions.

Industry: Utilized in the development of new drugs targeting protein kinase C .

作用機序

RO-320432は、タンパク質キナーゼCを選択的に阻害することによって効果を発揮します。酵素のATP結合部位に結合して、その活性化とそれに続く標的タンパク質のリン酸化を防ぎます。 この阻害は、細胞の増殖、分化、および生存に関与する様々なシグナル伝達経路を混乱させます .

類似化合物との比較

RO-320432は、カルシウム依存性および非典型的なPKCアイソフォームよりも、従来のPKCアイソフォームに対する選択性において独自です。類似の化合物には以下が含まれます。

ビスインドリルマレイミドI: より幅広い選択性を持つ別のPKC阻害剤。

Gö 6983: 複数のPKCアイソフォームに対する選択性を示すPKC阻害剤。

スタウロスポリン: 様々なキナーゼに対して強力な活性を示す非選択的なPKC阻害剤 .

生物活性

(S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride is a complex organic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple indole and pyrrole units. Its molecular formula is , with a molecular weight of approximately 452.558 g/mol. The presence of dimethylaminomethyl and tetrahydropyrido groups suggests potential interactions with various biological targets.

Pharmacological Activities

Research on the biological activities of this compound is still emerging. However, several studies have highlighted its potential pharmacological effects:

1. Anticancer Activity

Preliminary studies indicate that derivatives related to this compound exhibit significant anticancer properties. For instance, compounds with indole structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Neuropsychiatric Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Indole derivatives are known for their activity at serotonin receptors, implicating potential uses in treating mood disorders and anxiety .

3. Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activities against various pathogens. The presence of nitrogen-rich heterocycles often correlates with enhanced antibacterial and antifungal properties .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Modulation: Potential modulation of serotonin and dopamine receptors could explain neuropsychiatric effects.

- Enzyme Inhibition: Similar compounds have been noted to inhibit protein kinases and other enzymes involved in tumor progression .

- Oxidative Stress Reduction: Some indole derivatives exhibit antioxidant properties that may contribute to their protective effects against cellular damage.

Data Tables

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Indole Derivatives | 70% reduction in cell viability |

| Neuropsychiatric | Serotonin Receptor Agonists | Anxiolytic effects observed |

| Antimicrobial | Pyrazolo-Indoles | Significant inhibition against bacteria |

特性

IUPAC Name |

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGHOAZJQNLNFD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103763 | |

| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151342-35-7 | |

| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151342-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 32-0432 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151342357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。